molecular formula C20H18ClN3O2 B11406073 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone

Cat. No.: B11406073
M. Wt: 367.8 g/mol
InChI Key: JFHNSEUISFKABC-UHFFFAOYSA-N
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Description

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone is a complex organic compound featuring a unique structure that includes an oxadiazole ring, an azetidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is being studied for its potential as an anti-infective agent due to the presence of the oxadiazole ring, which is known for its antibacterial and antiviral properties.

    Materials Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound is also being explored for its potential effects on various biological pathways and its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The azetidine ring may also play a role in modulating biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar antibacterial and antiviral properties.

    Azetidine Derivatives: Compounds with the azetidine ring are known for their biological activity and potential therapeutic applications.

Uniqueness

1-[3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-azetanyl]-2-(2-chlorophenyl)-1-ethanone is unique due to the combination of the oxadiazole and azetidine rings, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

1-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-2-(2-chlorophenyl)ethanone

InChI

InChI=1S/C20H18ClN3O2/c21-17-9-5-4-8-15(17)11-19(25)24-12-16(13-24)20-22-18(23-26-20)10-14-6-2-1-3-7-14/h1-9,16H,10-13H2

InChI Key

JFHNSEUISFKABC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)CC4=CC=CC=C4

Origin of Product

United States

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